molecular formula C17H25N5O3S B2945446 6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251705-45-9

6-isobutyl-3-[(4-isopropylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2945446
CAS RN: 1251705-45-9
M. Wt: 379.48
InChI Key: AMQGEWXHURUHFL-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are known to possess various pharmacological activities like antimicrobial, antitumor, and anti-inflammatory . They are important moieties as building blocks for many heterocyclic products and act as a binucleophile . Many derivatives containing pyrazole nucleus have been commercialized as herbicides, insecticides, and fungicides for plant protection .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a key intermediate with some electrophilic and nucleophilic reagents . For example, 4-acetyl-1, 3-diphenyl-1H-pyrazol-5(4H)-one was synthesized from acylation of pyrazolone with acetyl chloride in acetic anhydride and sodium acetate under reflux .


Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by elemental analyses and spectral data . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and depend on the specific substituents in the molecule . For example, selective C-4 arylation using ligand-free Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation functioned as key steps in the synthesis of some compounds .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Compounds with pyrimidine derivatives have been synthesized and tested for their antimicrobial and anticancer properties. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were created and some showed promising antimicrobial activity (El-Agrody et al., 2001). Additionally, novel pyrazolo[4,3-c]pyridines were synthesized and exhibited significant anticancer activity against human breast, liver, and colon carcinoma cell lines, demonstrating the therapeutic potential of pyrimidine derivatives in cancer treatment (Metwally & Deeb, 2018).

Enzyme Inhibition for Therapeutic Applications

Another area of research involves the synthesis of pyrazolo[1,5-a]pyrimidines as inhibitors of cyclic AMP phosphodiesterase, showcasing their potential as therapeutic agents by influencing cellular signaling pathways (Novinson et al., 1975). This research indicates the broader applicability of pyrimidine derivatives in developing drugs that target specific enzymes.

Structural and Synthetic Studies

Research has also focused on the synthesis and structural analysis of pyrimidine derivatives, providing valuable insights into their chemical behavior and potential applications. For example, studies on the synthesis of oxazolo[3,2-f]pyrimidine-5,7-dione scaffold highlight the chemical diversity and potential for medicinal chemistry optimization of pyrimidine derivatives (Mieczkowski et al., 2016).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have been found to inhibit CDK2, a target for cancer treatment . They have also shown antimicrobial activity against various microorganisms .

Future Directions

Future research could focus on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors . Since most of the pyrazole derivatives show anti-microbial activity, the synthesized compounds are also expected to show antimicrobial activity .

properties

IUPAC Name

6-(2-methylpropyl)-3-(4-propan-2-ylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-10(2)9-22-15(23)13-12(18-17(22)25)14(26-19-13)16(24)21-7-5-20(6-8-21)11(3)4/h10-11H,5-9H2,1-4H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGEWXHURUHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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